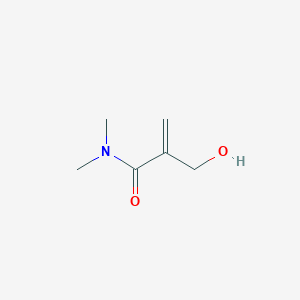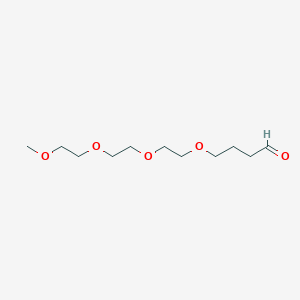
2,5,8,11-Tetraoxapentadecan-15-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxapentadecan-15-al is a chemical compound that belongs to the class of polyether aldehydes It is characterized by the presence of multiple ether linkages and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-15-al typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis. Each step requires specific reaction conditions to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11-Tetraoxapentadecan-15-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,5,8,11-Tetraoxapentadecan-15-oic acid.
Reduction: 2,5,8,11-Tetraoxapentadecan-15-ol.
Substitution: Various substituted polyether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5,8,11-Tetraoxapentadecan-15-al has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyether compounds.
Medicine: Explored for its use in the development of novel pharmaceuticals and prodrugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-15-al is primarily related to its ability to interact with various molecular targets through its aldehyde and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11-Tetraoxapentadecan-15-oic acid: Similar structure but with a carboxylic acid functional group instead of an aldehyde.
2,5,8,11-Tetraoxapentadecan-15-ol: Similar structure but with a primary alcohol functional group instead of an aldehyde.
Uniqueness
2,5,8,11-Tetraoxapentadecan-15-al is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid and alcohol counterparts. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
848601-27-4 |
|---|---|
Formule moléculaire |
C11H22O5 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanal |
InChI |
InChI=1S/C11H22O5/c1-13-6-7-15-10-11-16-9-8-14-5-3-2-4-12/h4H,2-3,5-11H2,1H3 |
Clé InChI |
ICCPRBARLNUKPS-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
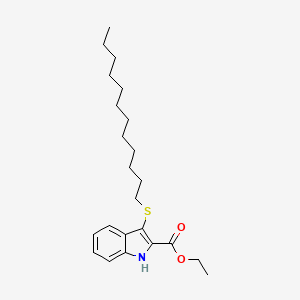
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
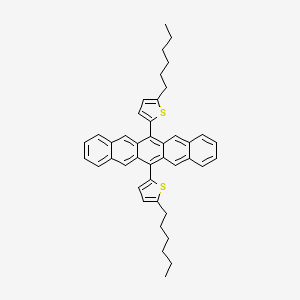
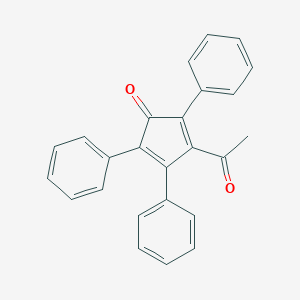
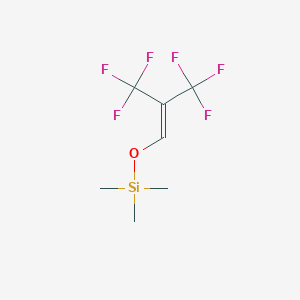
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
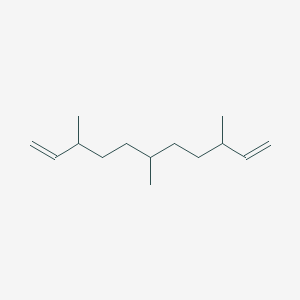
silane](/img/structure/B14180491.png)
